

Brousochalcone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Brousochalcone A

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Introduction

Brousochalcone A, a naturally occurring prenylated chalcone isolated from the roots of *Broussonetia papyrifera*, has garnered significant interest within the scientific community.^[1] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of **Brousochalcone A**, supplemented with detailed experimental protocols and pathway visualizations to support ongoing research efforts.

Chemical Structure and Physicochemical Properties

Brousochalcone A is chemically identified as (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one. Its structure is characterized by a classical chalcone scaffold with a prenyl group attached to one of the aromatic rings, a feature that significantly contributes to its biological potency.

Table 1: Physicochemical Properties of **Brousochalcone A**

Property	Value	Reference
IUPAC Name	(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one	
Molecular Formula	C ₂₀ H ₂₀ O ₅	
Molecular Weight	340.37 g/mol	[2]
Appearance	Yellow powder	[3]
Melting Point	183-184 °C	[3]
Solubility	Soluble in DMSO (\geq 34 mg/mL)	[4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month	[4][5]

Spectroscopic Data

The structural elucidation of **Brousochalcone A** has been accomplished through various spectroscopic techniques. While detailed spectral data is often dispersed across various publications, this guide consolidates the key expected characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum of a typical chalcone will exhibit characteristic signals for the α and β protons of the enone moiety as doublets with a large coupling constant ($J \approx 15$ Hz), indicative of a trans configuration. Aromatic protons will appear as multiplets in the downfield region. The prenyl group will show characteristic signals for the vinyl proton, the methylene protons, and the two methyl groups.
- ¹³C NMR:** The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the enone system in the downfield region (around δ 190 ppm). Signals for the α and β carbons of the enone, as well as the aromatic and prenyl carbons, will also be present.

Infrared (IR) Spectroscopy: The IR spectrum of **Brousochalcone A** is expected to show characteristic absorption bands for the hydroxyl groups (broad band around 3400 cm^{-1}), the conjugated carbonyl group (around 1650 cm^{-1}), and aromatic C=C stretching vibrations (around $1600\text{--}1450\text{ cm}^{-1}$).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight. The fragmentation pattern of chalcones typically involves cleavages at the α,β -unsaturated ketone moiety and within the aromatic rings, providing valuable structural information.

Biological Activities and Signaling Pathways

Brousochalcone A exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Brousochalcone A is a potent antioxidant. It demonstrates significant free radical scavenging activity, as evidenced by its ability to quench the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6] Furthermore, it inhibits iron-induced lipid peroxidation in rat brain homogenates, suggesting its potential to protect against oxidative damage.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of **Brousochalcone A** are well-documented. It effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[6] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression via the suppression of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[6]

Figure 1: **Brousochalcone A** Inhibition of the NF- κ B Signaling Pathway



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Caption: **Brousochalcone A** inhibits LPS-induced nitric oxide production by suppressing the IKK/I κ B α /NF- κ B signaling pathway.

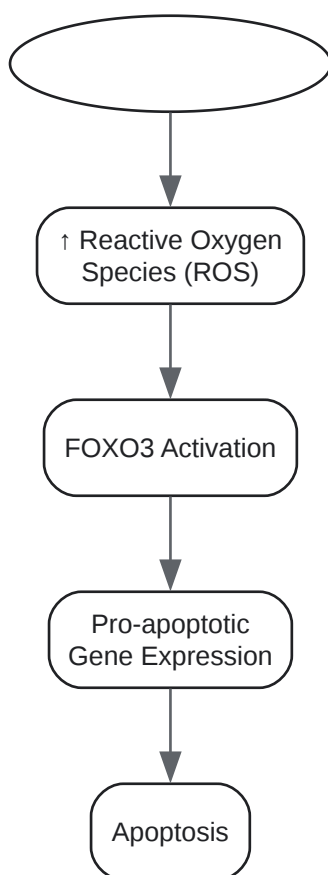
Anticancer Activity

Brousochalcone A has demonstrated significant cytotoxic effects against various cancer cell lines, including colon, liver, and renal cancer cells.[3][7] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis and the modulation of key signaling pathways.

One of the prominent mechanisms is its ability to promote the degradation of β -catenin, a key component of the Wnt signaling pathway, which is often aberrantly activated in many cancers.[7] By accelerating β -catenin turnover, **Brousochalcone A** can inhibit cancer cell proliferation and induce apoptosis.[7]

Furthermore, in human renal cancer cells, **Brousochalcone A** induces apoptosis by increasing the levels of reactive oxygen species (ROS) and activating the Forkhead box protein O3 (FOXO3) signaling pathway.[3]

Figure 2: **Brousochalcone A**-induced Apoptosis in Renal Cancer Cells



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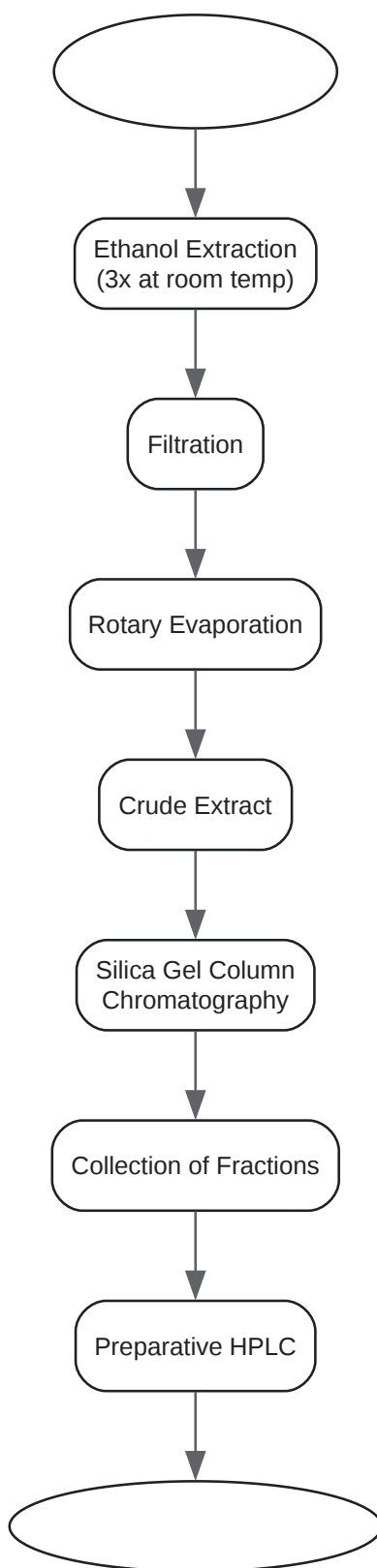
Caption: **Brousochalcone A** induces apoptosis in renal cancer cells through the elevation of ROS and activation of the FOXO3 signaling pathway.

Experimental Protocols

Isolation of Brousochalcone A from Broussonetia papyrifera

The following protocol outlines a general procedure for the isolation of **Brousochalcone A** from the roots of Broussonetia papyrifera.

Figure 3: Workflow for the Isolation of **Brousochalcone A**



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Caption: A general workflow for the extraction and purification of **Brousochalcone A** from *Broussonetia papyrifera*.

Methodology:

- **Extraction:** The dried and powdered roots of *Broussonetia papyrifera* are extracted exhaustively with ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
- **Concentration:** The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Fractionation:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.
- **Purification:** Fractions containing **Brousochalcone A**, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Confirmation:** The identity and purity of the isolated **Brousochalcone A** are confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, MS, and IR).

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of **Brousochalcone A**.

Methodology:

- Prepare a stock solution of **Brousochalcone A** in a suitable solvent (e.g., DMSO).
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add different concentrations of **Brousochalcone A** to the wells.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control (DPPH solution without the sample) and A_{sample} is the absorbance of the reaction mixture.

Nitric Oxide (NO) Production Assay in LPS-Activated Macrophages

This assay assesses the anti-inflammatory activity of **Brousochalcone A** by measuring its effect on NO production.

Methodology:

- Culture RAW 264.7 macrophage cells in a 96-well plate.
- Pre-treat the cells with various concentrations of **Brousochalcone A** for a specified time (e.g., 1 hour).
- Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
- Incubate the cells for 24 hours.
- Collect the cell culture supernatant.
- Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- The absorbance is measured at 540 nm.
- A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of **Brousochalcone A** on cancer cells.

Methodology:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Brousochalcone A** for 24, 48, or 72 hours.
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
- The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm.
- Cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion

Brousochalcone A is a natural product with a well-defined chemical structure and a compelling profile of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through various signaling pathways, make it a subject of great interest for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, consolidating key information on its chemical and physical properties, and offering detailed experimental protocols to facilitate further investigation into its therapeutic potential. The continued exploration of **Brousochalcone A** and its derivatives holds promise for the discovery of new treatments for a range of human diseases.

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